Phenylthiohydantoin-tryptophan

Descripción

The exact mass of the compound 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylthiohydantoin-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

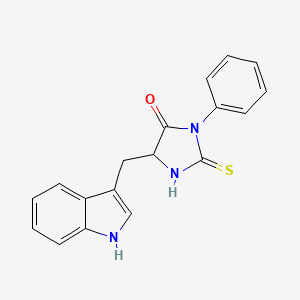

Structure

3D Structure

Propiedades

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRWWVROVHSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298821 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-24-2 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5789-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylthiohydantoin-tryptophan chemical structure and properties

Introduction

In the landscape of proteomics and drug development, the precise characterization of protein primary structure is a foundational requirement. The Edman degradation, a classic and highly precise method for N-terminal amino acid sequencing, remains a cornerstone technique for this purpose.[1][2] Central to this methodology is the sequential cleavage and identification of amino acids as their Phenylthiohydantoin (PTH) derivatives.[3][4] This guide provides an in-depth technical exploration of Phenylthiohydantoin-tryptophan (PTH-tryptophan), a derivative of one of the most structurally complex and functionally significant amino acids.

Tryptophan, with its unique indole side chain, presents specific challenges and considerations within the Edman sequencing workflow.[5] Understanding the chemical structure, properties, and analytical behavior of PTH-tryptophan is therefore critical for researchers, scientists, and drug development professionals seeking to obtain accurate and reliable protein sequence data. This document will serve as a detailed resource, elucidating the formation, characteristics, and analytical methodologies pertinent to PTH-tryptophan, grounded in established scientific principles and field-proven insights.

The Genesis of PTH-Tryptophan: The Edman Degradation Pathway

The formation of PTH-tryptophan is an integral part of the Edman degradation process, a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein.[3] The overall process can be conceptualized as a cyclical series of chemical reactions, each cycle resulting in the liberation and identification of one amino acid residue.

The Three-Step Edman Degradation Cycle

The Edman degradation proceeds through three primary steps: coupling, cleavage, and conversion.[6]

-

Coupling: The process begins with the reaction of the free N-terminal amino group of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[2][3] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[1][2] The choice of alkaline conditions (typically pH 8-9) is crucial as it ensures the N-terminal amino group is in its deprotonated, nucleophilic state, facilitating the attack on the electrophilic carbon of the PITC.[2]

-

Cleavage: In the second step, the peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).[4][6] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][4]

-

Conversion: The unstable ATZ-amino acid is then selectively extracted and converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[3][4] It is this stable PTH-amino acid that is subsequently identified, typically by chromatographic methods.[3]

The shortened peptide is then re-subjected to the entire cycle to identify the next amino acid in the sequence.[4]

Visualizing the Edman Degradation of Tryptophan

The following diagram illustrates the chemical transformations leading to the formation of PTH-tryptophan during the Edman degradation cycle.

Caption: Edman degradation workflow for N-terminal tryptophan.

Chemical Structure and Physicochemical Properties of PTH-Tryptophan

A thorough understanding of the chemical structure and properties of PTH-tryptophan is essential for its accurate identification and for troubleshooting potential issues during protein sequencing.

Molecular Structure

PTH-tryptophan is an amino acid derivative characterized by a hydantoin ring to which a phenyl group and the tryptophan side chain are attached.[7][8]

-

IUPAC Name: 5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one[8]

The structure incorporates several key features:

-

Hydantoin Ring: A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups (one of which is a thiocarbonyl in this case).[8]

-

Phenyl Group: Attached to one of the nitrogen atoms of the hydantoin ring, this group is contributed by the PITC reagent and enhances the UV absorbance of the molecule, aiding in its detection.[6]

-

Indole Side Chain: The characteristic side chain of tryptophan, consisting of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[5] This large, aromatic side chain endows PTH-tryptophan with distinct hydrophobic and spectroscopic properties.[5][11]

Physicochemical Properties

The unique properties of PTH-tryptophan are a direct consequence of its molecular structure. These properties are summarized in the table below.

| Property | Value/Description | Significance in Analysis |

| Appearance | Light yellow to orange powder/crystal.[8][12] | Visual identification of the purified compound. |

| Melting Point | 181 - 185 °C[12] | A key physical constant for compound characterization. |

| Solubility | Soluble in organic solvents like methanol/dichloromethane and acetonitrile.[8][13] Tryptophan itself is soluble in hot alcohol and alkali hydroxides, but insoluble in chloroform.[14][15] | Dictates the choice of solvents for extraction from the aqueous phase after the cleavage step and for the mobile phase in HPLC analysis. |

| UV Absorbance | The indole ring of tryptophan absorbs strongly in the near-ultraviolet spectrum.[5] The phenyl group from PITC also contributes to UV absorbance.[6] | This property is fundamental for the detection of PTH-tryptophan using UV detectors in HPLC systems. |

| Polarity | The tryptophan side chain has both hydrophobic and somewhat polar characteristics due to the nitrogen atom in the indole ring.[11] Overall, PTH-tryptophan is a relatively nonpolar molecule. | Influences its retention time in reverse-phase HPLC, where it will interact strongly with the nonpolar stationary phase. |

Analytical Methodologies for PTH-Tryptophan Identification

The accurate identification of PTH-tryptophan relies on robust analytical techniques that can resolve it from other PTH-amino acids and potential byproducts of the Edman degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the identification of PTH-amino acids.[16] The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[17]

-

Stationary Phase: A C18 column is frequently employed.[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the PTH-amino acids.[17]

-

Detection: A UV detector is used to monitor the column effluent, and the PTH-amino acids are identified based on their characteristic retention times compared to known standards.[4][6]

Due to its relatively nonpolar nature, PTH-tryptophan typically has a longer retention time in reverse-phase HPLC compared to more polar PTH-amino acids.

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for the confirmation of PTH-amino acid identities.[13][16] Techniques such as thermospray liquid chromatography/mass spectrometry and electrospray ionization mass spectrometry can be used.[13][16]

MS analysis provides the molecular weight of the PTH-derivative, offering an orthogonal method of identification to the retention time data from HPLC.[16] This is particularly valuable for resolving ambiguities that may arise from co-eluting peaks in the chromatogram. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, further increasing the confidence in the identification.[13]

Experimental Protocol: HPLC Analysis of PTH-Amino Acids

The following is a generalized protocol for the separation and identification of PTH-amino acids by reverse-phase HPLC.

-

Sample Preparation:

-

The PTH-amino acid sample obtained from the conversion step of the Edman degradation is dried down to remove the aqueous acid.

-

The dried sample is redissolved in a small, known volume of a suitable solvent (e.g., acetonitrile/water).

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 10-60% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Detection: UV detector set at a wavelength optimal for PTH-amino acids (e.g., 269 nm).

-

-

Data Analysis:

-

The retention time of the unknown peak in the sample chromatogram is compared to the retention times of a standard mixture of PTH-amino acids run under the identical conditions.

-

The identity of the amino acid is assigned based on the matching retention times.

-

Challenges and Considerations in PTH-Tryptophan Analysis

While the Edman degradation is a robust technique, the analysis of tryptophan residues can present unique challenges.

Degradation of the Indole Side Chain

The indole side chain of tryptophan is susceptible to oxidation and degradation under the acidic conditions of the cleavage and conversion steps.[18][19] This can lead to the formation of multiple degradation products, resulting in reduced yield of the expected PTH-tryptophan peak and the appearance of extraneous peaks in the chromatogram. This can complicate the interpretation of the sequencing data.

Refractory N-terminal Tryptophan

In some cases, peptides with an N-terminal tryptophan residue may become resistant to further Edman degradation.[18] This is thought to be due to an acid-catalyzed oxidation of the indole nucleus and subsequent cyclization, forming a derivative that is not amenable to the Edman chemistry.[18]

Strategies for Mitigation

To minimize these issues, several strategies can be employed:

-

Use of Antioxidants: The addition of antioxidants, such as dithiothreitol (DTT), to the sequencing reagents can help to protect the tryptophan side chain from oxidation.

-

Optimization of Reagents and Conditions: Ensuring the use of high-purity, fresh reagents and meticulously controlling the reaction conditions can minimize side reactions and degradation.

-

Confirmation by Mass Spectrometry: As mentioned previously, the use of mass spectrometry can be invaluable in confirming the identity of the PTH-tryptophan peak and distinguishing it from any degradation products.

Conclusion

Phenylthiohydantoin-tryptophan is a key derivative in the Edman degradation, a powerful technique for protein sequencing. Its unique chemical structure, dominated by the bulky and reactive indole side chain, imparts distinct physicochemical properties that influence its behavior during the sequencing process and subsequent analysis. A comprehensive understanding of its formation, structure, and analytical characteristics, as well as the potential challenges associated with its analysis, is paramount for researchers in proteomics and drug development. By employing optimized protocols, robust analytical methods such as HPLC and mass spectrometry, and a sound understanding of the underlying chemistry, scientists can confidently and accurately identify tryptophan residues in protein sequences, thereby advancing our understanding of protein structure and function.

References

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Wikipedia. (2023). Edman degradation. Retrieved from [Link]

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]

-

Ghosh, A., & Bansal, M. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. Retrieved from [Link]

-

Pearson. (n.d.). Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Retrieved from [Link]

-

Sun, Y., & Colburn, J. C. (1985). An amino-terminal tryptophan derivative which is refractory to Edman degradation. Analytical Biochemistry, 147(2), 331-335. Retrieved from [Link]

-

Pucci, P., Sannia, G., & Marino, G. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. PubMed. Retrieved from [Link]

-

Loo, J. A., Edmonds, C. G., & Smith, R. D. (1991). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(2), 97-102. Retrieved from [Link]

-

Hawke, D., Yuan, P. M., & Shively, J. E. (1986). Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. Analytical Biochemistry, 154(2), 478-484. Retrieved from [Link]

-

Wikipedia. (2023). Tryptophan. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical and chemical properties of Tryptophan. Retrieved from [Link]

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 5. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 7. Draw the structure of the phenylthiohydantoin derivatives of (a) ... | Study Prep in Pearson+ [pearson.com]

- 8. Buy Phenylthiohydantoin-tryptophan (EVT-327421) | 5789-24-2 [evitachem.com]

- 9. scbt.com [scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Tryptophan (Trp) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tryptophan - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An amino-terminal tryptophan derivative which is refractory to Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis and Validation of Phenylthiohydantoin-Tryptophan for Protein Sequencing Standards

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PTH-Tryptophan in Modern Proteomics

In the precise world of protein sequencing, the accuracy of every identified amino acid is paramount. The Edman degradation, a cornerstone technique for determining the N-terminal sequence of proteins and peptides, relies on the sequential cleavage and identification of amino acid residues.[1][2] This process culminates in the generation of a stable phenylthiohydantoin (PTH) derivative for each amino acid, which is then identified by chromatography. The unequivocal identification of these PTH-amino acids is critically dependent on comparing their chromatographic behavior to that of high-purity, well-characterized standards.[3]

Among the 20 common amino acids, tryptophan presents unique challenges. Its indole side chain is susceptible to oxidation and degradation, particularly under the acidic conditions inherent to the Edman chemistry.[4][5] In some cases, N-terminal tryptophan residues can form derivatives that are refractory to the sequencing process altogether.[6] Consequently, the synthesis of a stable, high-purity Phenylthiohydantoin-tryptophan (PTH-Tryptophan) standard is not merely a routine preparation; it is a critical prerequisite for obtaining reliable protein sequence data. This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and validation of PTH-Tryptophan, grounded in the fundamental chemistry of the Edman degradation.

Section 1: The Chemical Foundation: Mechanism of PTH-Tryptophan Formation

Understanding the synthesis of PTH-Tryptophan requires a firm grasp of the three-stage Edman degradation chemistry.[2] The process transforms the N-terminal amino acid into a uniquely identifiable heterocyclic compound.

-

Coupling: The process begins with the reaction of the free N-terminal amino group of tryptophan with phenyl isothiocyanate (PITC), also known as Edman's reagent.[7] This reaction is conducted under mildly alkaline conditions (pH 8-9) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[8] The nucleophilic attack on the electrophilic carbon of the isothiocyanate group forms a phenylthiocarbamyl (PTC) derivative.[8][9]

-

Cleavage: The PTC-tryptophan is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This acidic environment promotes the cyclization of the derivative, where the sulfur atom attacks the carbonyl carbon of the adjacent peptide bond. This action cleaves the N-terminal residue from the peptide chain, releasing it as an anilinothiazolinone (ATZ) derivative.[1][10]

-

Conversion: The ATZ-amino acid is inherently unstable. To create a robust standard suitable for analysis, it is extracted and gently heated in the presence of an aqueous acid. This step facilitates an acid-catalyzed rearrangement of the ATZ ring into the more stable five-membered phenylthiohydantoin (PTH) ring structure.[1][10] The resulting PTH-Tryptophan is then ready for analytical identification.

The following diagram illustrates the chemical transformation from a free amino acid to its corresponding PTH derivative.

Caption: Chemical pathway of PTH-Tryptophan formation via Edman chemistry.

Section 2: Experimental Protocol: Synthesis of PTH-Tryptophan Standard

This section details a robust, field-proven methodology for synthesizing PTH-Tryptophan from free L-Tryptophan for use as an analytical standard. The protocol is designed to maximize yield while minimizing the formation of degradative byproducts.

Materials and Reagents

-

L-Tryptophan (High Purity, ≥99%)

-

Phenyl isothiocyanate (PITC), Sequencing Grade

-

Glacial Acetic Acid, ACS Grade

-

Ethanol, 200 Proof

-

Deionized Water (18.2 MΩ·cm)

-

Solvents for HPLC (Acetonitrile, Methanol), HPLC Grade

Step-by-Step Synthesis Methodology

The synthesis is a two-step process involving the initial formation of the PTC-derivative followed by an acid-catalyzed cyclization to yield the final PTH product.

Step 2.2.1: Formation of Phenylthiocarbamyl-Tryptophan (PTC-Tryptophan)

-

Dissolution: In a 50 mL round-bottom flask, dissolve 500 mg of L-Tryptophan in 20 mL of a 50% aqueous ethanol solution.

-

pH Adjustment: Gently warm the solution to ensure complete dissolution. While stirring, adjust the pH to approximately 8.5-9.0 using a suitable base like triethylamine. This step is critical for deprotonating the alpha-amino group, thereby activating it for nucleophilic attack.

-

PITC Addition: Add a 1.1 molar equivalent of phenyl isothiocyanate (PITC) dropwise to the stirring solution.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2.2.2: Cyclization and Conversion to PTH-Tryptophan

-

Acidification & Cyclization: To the reaction mixture from the previous step, add 10 mL of glacial acetic acid.

-

Expert Insight: While hydrochloric acid is commonly used for PTH conversion, it can lead to the formation of dark, amorphous byproducts with tryptophan.[11] Refluxing in glacial acetic acid provides a cleaner reaction, effectively catalyzing the cyclization and rearrangement to the stable PTH ring with fewer side reactions.[11]

-

-

Reflux: Fit the flask with a condenser and reflux the mixture in a heating mantle for 2 hours.[11] The heat provides the necessary energy for the conversion from the intermediate to the final PTH product.

-

Crystallization and Isolation: After reflux, allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the crude PTH-Tryptophan.

-

Collection: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold deionized water to remove residual acid and water-soluble impurities.

-

Drying: Dry the crude product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is essential to ensure the standard is free from unreacted starting materials and byproducts.[12] Reverse-phase HPLC is the method of choice for separating PTH-amino acids.[13][14]

-

Sample Preparation: Dissolve the crude PTH-Tryptophan in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

-

Chromatographic Conditions:

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure PTH-Tryptophan.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final, purified PTH-Tryptophan standard.

The following diagram outlines the complete workflow from synthesis to final product.

Caption: Experimental workflow for the synthesis and purification of PTH-Tryptophan.

Summary of Synthesis Parameters

| Step | Key Reagents | Solvent System | Temperature | Duration |

| PTC Formation | L-Tryptophan, PITC, Triethylamine | 50% Aqueous Ethanol | Room Temperature | 1-2 hours |

| Cyclization | PTC-Tryptophan, Glacial Acetic Acid | 50% EtOH / Acetic Acid | Reflux | 2 hours |

| Purification | Crude PTH-Tryptophan | Acetonitrile/Water Gradient | Ambient | Variable |

Section 3: A Self-Validating System: Quality Control and Characterization

The trustworthiness of a standard is defined by its purity and identity. A rigorous quality control (QC) process is mandatory to validate the synthesized PTH-Tryptophan.

-

Purity Assessment (HPLC): The final product, when analyzed by the HPLC method described in section 2.3, should exhibit a single, sharp, and symmetrical peak. Purity should be ≥99% as determined by peak area integration.

-

Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) provides definitive confirmation of the compound's identity by measuring its molecular weight. The expected mass for PTH-Tryptophan (C₁₈H₁₅N₃OS) is 321.40 g/mol .[15] Electrospray ionization (ESI-MS) should show a prominent ion at m/z 322.1 [M+H]⁺.

-

Physical Characterization (Melting Point): The melting point of the purified product should be determined and compared against literature values to provide an additional check on purity.[11]

-

Stability and Storage: PTH-Tryptophan is susceptible to degradation.[4] For long-term stability, the purified, lyophilized powder should be stored at -20°C or below in a desiccated, dark environment.[13][15] Solutions prepared for use as HPLC standards should be made fresh or stored in small aliquots at -20°C to minimize freeze-thaw cycles.

Table of Quality Control Specifications

| Analytical Method | Parameter | Expected Result / Specification |

| RP-HPLC | Purity | ≥ 99% (by peak area at 254 nm) |

| Mass Spectrometry | Molecular Identity ([M+H]⁺) | m/z = 322.1 ± 0.2 |

| Melting Point | Physical Constant | Consistent with literature values |

| Appearance | Physical State | White to off-white crystalline powder |

| Storage | Long-Term Stability | Store at ≤ -20°C, desiccated, protected from light[13][15] |

Conclusion

The successful synthesis and rigorous validation of Phenylthiohydantoin-tryptophan are indispensable for generating accurate and reproducible protein sequence data. The methodology presented in this guide—from understanding the underlying Edman chemistry to executing a refined synthesis protocol and implementing stringent quality control—provides a comprehensive framework for producing a reliable analytical standard. By appreciating the unique chemical lability of tryptophan and adopting specific procedural modifications, such as the use of glacial acetic acid for cyclization, researchers can confidently prepare the high-purity PTH-Tryptophan essential for advancing research in proteomics and drug development.

References

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Available from: [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In: J. M. Walker (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ. Available from: [Link]

- Shively, J. E. (2000). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In: J. M. Walker (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ.

-

Bhown, A. S., Bennett, J. C., & Mole, J. E. (1985). An amino-terminal tryptophan derivative which is refractory to Edman degradation. Analytical Biochemistry, 147(2), 331-335. Available from: [Link]

-

Taylor & Francis Online. (2006). HPLC-Analysis of PTH-Amino Acids: Journal of Liquid Chromatography - Vol 3, No 9. Available from: [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-68. Available from: [Link]

-

Wikipedia. Edman degradation. Available from: [Link]

-

Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282. Available from: [Link]

-

Mtoz Biolabs. (2023). 4 Steps of Edman Degradation. Available from: [Link]

-

Shimadzu Scientific Instruments. Theory of Edman Sequencing. Available from: [Link]

-

McKinney, J., et al. (2004). Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris. Protein Expression and Purification, 33(1), 147-154. Available from: [Link]

-

Thorikay, M., et al. (1989). Purification and characterization of recombinant human PTH-related protein. Journal of Biological Chemistry, 264(25), 14806-14811. Available from: [Link]

- Google Patents. EP2905289A1 - Method for purifying teriparatide (PTH1-34).

-

Walker, J. M. (ed.). (1994). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In: Basic Protein and Peptide Protocols. Humana Press, Totowa, NJ. Available from: [Link]

-

Schlesinger, D. H., et al. (1977). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 81(2), 472-477. Available from: [Link]

-

Ratcliffe, W. A., et al. (1988). Purification and properties of parathyroid hormone-related peptide isolated from milk. Endocrinology, 123(5), 2724-2730. Available from: [Link]

- Google Patents. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor.

-

Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Available from: [Link]

-

Nielsen, H. K., et al. (1986). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. British Journal of Nutrition, 55(3), 651-659. Available from: [Link]

-

Wang, T., et al. (2024). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 627(8004), 680-687. Available from: [Link]

-

Wikipedia. Phenyl isothiocyanate. Available from: [Link]

-

Cavalier, E., et al. (2009). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology, 4(8), 1309-1313. Available from: [Link]

-

Crankshaw, M. W., & Grant, G. A. (1996). The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation. Protein Science, 5(7), 1339-1345. Available from: [Link]

-

Bone Abstracts. (2014). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Available from: [Link]

-

Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. Available from: [Link]

-

Al-Tonsi, A. A., et al. (2019). Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. Journal of Clinical Laboratory Analysis, 33(3), e22814. Available from: [Link]

-

Japanese Pharmacopoeia. Official Monographs for Part I / L-Tryptophan. Available from: [Link]

-

Assay Genie. Tryptophan Assay Kit (Fluorometric) (BN00787). Available from: [Link]

-

ResearchGate. (2025). HPLC of amino acids as phenylthiocarbamoyl derivatives | Request PDF. Available from: [Link]

-

ResearchGate. (2015). How do I prepare tryptophan and kynurenine internal standards for use on UPLC?. Available from: [Link]

-

Ishida, T., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLOS ONE, 18(1), e0279893. Available from: [Link]

-

Wang, T., et al. (2024). Oxidative cyclization reagents reveal tryptophan cation-π interactions. Nature, 627(8004), 680-687. Available from: [Link]

-

McMurry, J. (2015). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Cengage Learning. Available from: [Link]

-

Semantic Scholar. 1.2.2. HPLC of amino acids as phenylthiocarbamoyl derivatives. Available from: [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 3. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An amino-terminal tryptophan derivative which is refractory to Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. scispace.com [scispace.com]

- 12. Buy Phenylthiohydantoin-tryptophan (EVT-327421) | 5789-24-2 [evitachem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PTH-amino Acids Mixture Standard・165-27361[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

The Cornerstone of Protein Sequencing: A Technical Guide to the Discovery and Application of Phenylthiohydantoin Derivatives

This guide provides an in-depth exploration of Phenylthiohydantoin (PTH) derivatives, the central components in the Edman degradation, a foundational technique in protein chemistry. For decades, this methodology has empowered researchers to unravel the primary structure of proteins, offering profound insights into their function, evolution, and role in disease. This document is intended for researchers, scientists, and drug development professionals, providing not only the historical context but also the technical intricacies and field-proven insights necessary for a comprehensive understanding of this robust analytical method.

Genesis of a Sequencing Revolution: The Pioneering Work of Pehr Edman

Prior to the 1950s, determining the amino acid composition of a protein was possible, but elucidating their precise sequence was a monumental challenge. Existing methods required the complete hydrolysis of proteins, which obliterated the very sequential information researchers sought.[1] The scientific community needed a method to methodically remove and identify one amino acid at a time from the end of a polypeptide chain.

The breakthrough came in 1950 when the Swedish scientist Pehr Victor Edman published his work on a stepwise degradation of peptides.[2][3][4][5] This method, which would become known as the Edman degradation, introduced the reagent phenyl isothiocyanate (PITC) to selectively label the N-terminal amino acid of a peptide.[1][6][7] This labeled residue could then be cleaved off without disrupting the peptide bonds of the remaining chain, a revolutionary concept that paved the way for sequential protein analysis.[1] Edman's elegant chemistry provided a reliable and repeatable method that became the gold standard for protein sequencing for nearly half a century.[1][8]

The Chemical Core: The Edman Degradation Reaction

The power of the Edman degradation lies in its three-step chemical cycle, which is repeated to sequentially identify amino acids from the N-terminus of a protein or peptide.[6][7][9][10] The process is a masterclass in controlled chemical reactivity, balancing the need for a robust labeling reaction with a gentle cleavage step that preserves the integrity of the remaining peptide.

The Reagents of Choice: Causality in Experimental Design

The success of the Edman degradation hinges on the specific chemical properties of its key reagents:

-

Phenyl isothiocyanate (PITC): This compound is the labeling agent. Its isothiocyanate group (-N=C=S) is highly reactive towards the primary amine of the N-terminal amino acid under mildly alkaline conditions.[10] This specific reactivity is crucial as it ensures that only the N-terminal residue is modified. The phenyl group provides a chromophore, which later facilitates the detection of the cleaved amino acid derivative by UV absorbance during HPLC analysis.

-

Trifluoroacetic Acid (TFA): A strong, anhydrous acid is required for the cleavage step. TFA is ideal because it effectively catalyzes the cleavage of the bond between the first and second amino acid residues without causing significant hydrolysis of other peptide bonds in the chain.[9] The anhydrous nature of the reaction is critical to minimize this unwanted side reaction.[9]

The Three-Step Cycle: A Mechanistic Overview

The Edman degradation proceeds through a carefully orchestrated sequence of reactions: coupling, cleavage, and conversion.

Step 1: Coupling

Under mildly alkaline conditions (pH 8-9), the uncharged N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PITC.[10] This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[6][7]

Step 2: Cleavage

The PTC-peptide is then treated with anhydrous trifluoroacetic acid (TFA).[9] The acidic environment promotes the cyclization of the sulfur atom of the PTC group, which attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact but one residue shorter.[9]

Step 3: Conversion

The unstable ATZ-amino acid is extracted into an organic solvent and then treated with an aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH) derivative.[9] It is this stable PTH-amino acid that is identified in the final step.

This entire three-step cycle is then repeated on the shortened peptide, allowing for the sequential determination of the amino acid sequence.

Caption: Workflow of the Edman Degradation Cycle.

Experimental Protocols: From Manual Art to Automated Science

Initially performed manually, the repetitive nature of the Edman degradation was a prime candidate for automation.[11] In 1967, Edman and Begg developed the first automated protein "sequenator," a machine that significantly improved the efficiency and consistency of the process.[2] Modern automated sequencers, such as those from Applied Biosystems (now Thermo Fisher Scientific), have further refined the process, allowing for the reliable sequencing of up to 30-60 amino acids from the N-terminus of a peptide.[12][13][14]

Sample Preparation: The Foundation for Success

The quality of the sequencing data is directly dependent on the purity of the protein or peptide sample. Contaminants can interfere with the chemistry or the subsequent HPLC analysis.

Core Requirements for Sample Submission:

-

Purity: The sample should be >90% pure as determined by a method like reverse-phase HPLC.[15]

-

Quantity: Typically, 10-100 picomoles of peptide are required for reliable sequencing.[13][15]

-

Sample Matrix: The sample must be free of non-volatile buffers, salts, and primary amine-containing compounds (e.g., Tris, glycine) that can react with PITC.[15] Lyophilization from a volatile buffer like 0.1% TFA in water/acetonitrile is ideal.

Protocol 1: Chloroform/Methanol Precipitation (for removal of salts and detergents)

This protocol is effective for concentrating protein samples and removing common contaminants.

-

To a 100 µL aqueous sample, add 400 µL of methanol.

-

Vortex the mixture thoroughly.

-

Add 100 µL of chloroform.

-

Vortex again.

-

Add 300 µL of water to induce phase separation.

-

Vortex vigorously.

-

Centrifuge at high speed for 1-2 minutes. The protein will precipitate at the interface of the aqueous and organic layers.

-

Carefully remove the supernatant.

-

Wash the pellet with methanol and centrifuge again.

-

Dry the protein pellet under a stream of nitrogen or in a vacuum centrifuge.[16]

Automated Edman Degradation: A Step-by-Step Workflow

Modern protein sequencers automate the three steps of the Edman chemistry and the subsequent analysis of the PTH-amino acid. The following provides a generalized overview of the process in an automated system.

-

Sample Loading: The purified protein or peptide is immobilized on a support matrix, typically a polyvinylidene difluoride (PVDF) membrane, which is placed in the reaction chamber of the sequencer.

-

Cycle Initiation: The user defines the number of degradation cycles to be performed.

-

Coupling: A solution of PITC in a non-polar solvent, along with a base, is delivered to the reaction chamber to carry out the coupling reaction.

-

Washing: The reaction chamber is washed with solvents like ethyl acetate to remove excess PITC and by-products.

-

Cleavage: Anhydrous TFA is delivered to the reaction chamber to cleave the ATZ-amino acid from the peptide.

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask.

-

Conversion: An aqueous acid is added to the conversion flask to convert the ATZ-amino acid to the stable PTH-amino acid.

-

HPLC Analysis: The PTH-amino acid is automatically injected into an on-line reverse-phase HPLC system for identification.

-

Repetition: The shortened peptide remaining on the support matrix is subjected to the next cycle of coupling, cleavage, and conversion.[14][17]

Caption: Automated Edman Degradation and Analysis Workflow.

Identification of Phenylthiohydantoin Derivatives: The Analytical Endpoint

The unequivocal identification of the PTH-amino acid derivative at each cycle is the final and most critical step in determining the amino acid sequence. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[18][19]

Reverse-Phase HPLC: The Method of Choice

Reverse-phase HPLC is ideally suited for separating the 20 common PTH-amino acids. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, and a gradient of increasing organic solvent (e.g., acetonitrile) is employed to elute the PTH-amino acids based on their relative hydrophobicity.[20]

Protocol 2: Representative HPLC Analysis of PTH-Amino Acids

-

Column: A C18 reverse-phase column (e.g., Wakopak Wakosil-PTH-II, 4.6 x 250 mm).

-

Mobile Phase A: An aqueous buffer (e.g., 5% THF in water with a specific buffer system).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over approximately 20-30 minutes.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 269 nm.

-

Temperature: Maintained at a constant elevated temperature (e.g., 40°C) to ensure reproducible retention times.[21]

A Self-Validating System: The Role of Standards

The identification of an unknown PTH-amino acid is based on comparing its retention time to that of a known standard.[18][19] Therefore, a standard mixture containing all 20 PTH-amino acids is run under the same HPLC conditions to create a reference chromatogram. The system's validity rests on the stability and reproducibility of these retention times.

Table 1: Representative Elution Order of PTH-Amino Acids in Reverse-Phase HPLC

| Elution Order | PTH-Amino Acid | Abbreviation | Notes on Detection |

| 1 | Aspartic Acid | Asp (D) | Elutes early due to high polarity. |

| 2 | Glutamic Acid | Glu (E) | Elutes shortly after Asp. |

| 3 | Asparagine | Asn (N) | |

| 4 | Serine | Ser (S) | Yield can be low due to side reactions. |

| 5 | Glutamine | Gln (Q) | |

| 6 | Threonine | Thr (T) | Yield can be low due to side reactions. |

| 7 | Glycine | Gly (G) | |

| 8 | Histidine | His (H) | |

| 9 | Arginine | Arg (R) | |

| 10 | Alanine | Ala (A) | |

| 11 | Tyrosine | Tyr (Y) | |

| 12 | Proline | Pro (P) | Has a unique UV spectrum. |

| 13 | Methionine | Met (M) | Can be oxidized, leading to multiple peaks. |

| 14 | Valine | Val (V) | |

| 15 | Tryptophan | Trp (W) | Can be partially destroyed by acidic conditions. |

| 16 | Phenylalanine | Phe (F) | |

| 17 | Isoleucine | Ile (I) | |

| 18 | Leucine | Leu (L) | Often elutes close to Isoleucine. |

| 19 | Lysine | Lys (K) | |

| 20 | Cysteine | Cys (C) | Not detected unless alkylated prior to sequencing. |

Note: The exact elution times and order can vary based on the specific HPLC column, mobile phase composition, gradient, and temperature. This table represents a typical elution profile based on increasing hydrophobicity.

Synthesis of PTH-Amino Acid Standards

Access to pure PTH-amino acid standards is essential for validating HPLC results. While commercially available, understanding their synthesis provides insight into their chemical nature.

Protocol 3: Synthesis of a Representative PTH-Amino Acid (PTH-Glycine)

-

Coupling: Dissolve glycine in a mildly alkaline aqueous solution. Add PITC and stir at room temperature for 1-2 hours to form the PTC-glycine derivative.

-

Acidification: Acidify the solution to precipitate the PTC-glycine.

-

Cyclization/Conversion: Suspend the PTC-glycine in 1N HCl and heat under reflux for 1-2 hours. This step facilitates both the cyclization to the ATZ intermediate and its subsequent rearrangement to the stable PTH-glycine.

-

Purification: The resulting PTH-glycine can be purified by recrystallization from a suitable solvent system, such as acetic acid and water.[22]

Limitations and Troubleshooting: A Field-Proven Perspective

While robust, the Edman degradation is not without its limitations. Understanding these challenges is key to successful sequencing and data interpretation.

-

N-terminal Blockage: If the N-terminal α-amino group of the protein is chemically modified (e.g., acetylated or formylated), it cannot react with PITC, and the Edman degradation will not proceed.[12][23][24] This is a common biological modification, and it is estimated that 50-80% of eukaryotic proteins are N-terminally blocked.

-

Peptide Length: The efficiency of each cycle is not 100%. Cumulative losses of sample and the build-up of background signal from side reactions typically limit reliable sequencing to the first 30-60 residues.[7][10][13]

-

Problematic Residues: Serine and threonine can undergo dehydration during the cleavage step, leading to reduced yields. Tryptophan can be partially destroyed by the acidic conditions. Cysteine residues will not be detected unless they are chemically modified (reduced and alkylated) prior to sequencing.[8]

-

Isoaspartate Formation: Peptides containing Asp-Lys or Asp-Gly sequences can be prone to the formation of an isoaspartyl residue, which creates a β-peptide bond in the backbone that physically blocks the Edman degradation chemistry.[15]

Troubleshooting Common Issues:

| Issue | Probable Cause(s) | Recommended Action(s) |

| No sequence obtained (no PTH signal) | N-terminal blockage; Insufficient sample amount. | Confirm protein quantity; Test for N-terminal blockage using mass spectrometry. |

| Low repetitive yield (signal drops off quickly) | Sample washout; Impurities in reagents or sample. | Ensure proper sample immobilization; Repurify sample; Use fresh, high-purity reagents. |

| High background in HPLC chromatogram | Impure reagents; Side reactions due to oxygen. | Use sequencing-grade solvents; Ensure an inert atmosphere in the sequencer. |

| "Blank" cycle (no PTH peak) | Post-translational modification (e.g., glycosylation); Low recovery of Ser or Thr. | Consider the possibility of a PTM; Note the low recovery as characteristic of Ser/Thr. |

The Modern Context: Edman Degradation in the Age of Mass Spectrometry

The advent of high-throughput mass spectrometry (MS) has revolutionized proteomics and is now the dominant technology for protein identification and sequencing.[2] However, Edman degradation remains an indispensable and complementary tool in the modern protein chemistry laboratory.[1][3] Its strength lies in its ability to provide unambiguous de novo sequence information from the N-terminus, which is invaluable for:

-

Validating the N-termini of recombinant proteins: Confirming the correct starting sequence and identifying any N-terminal processing.

-

Characterizing proteolytic cleavage sites: Identifying the precise location where a protein has been cleaved.

-

Sequencing novel proteins or those from organisms with unsequenced genomes: MS-based methods often rely on database searching, making Edman degradation a powerful tool for true de novo sequencing.[3]

References

-

Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved from [Link]

-

Mechanism of Edman Degradation in Protein Sequencing. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Principle of Edman Degradation in Protein Sequencing. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Peptide Sequencing by Edman Degradation. (2001). Encyclopedia of Life Sciences. Retrieved from [Link]

-

Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. (2021). Analytical Chemistry. Retrieved from [Link]

-

4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Amino Acid Sequencing Challenges: A Deep Dive. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Intro The chemical process used in the Procise system is derived from the technique developed by Pehr Edman in the 1950s for the. (n.d.). CIB (CSIC). Retrieved from [Link]

-

A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation. (2023, July 11). YouTube. Retrieved from [Link]

-

Edman Degradation Sample Preparation Protocols. (2002). CIB (CSIC). Retrieved from [Link]

-

Identification of PTH-amino acids by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

-

Gomes, A. V. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biophysical Reports, 2(3), 100069. Retrieved from [Link]

-

26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). OpenStax. Retrieved from [Link]

-

N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Edman, P. (1950). Method for Determination of the Amino Acid Sequence in Peptides. Acta Chemica Scandinavica, 4, 283-293. Retrieved from [Link]

-

Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

-

Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021, August 13). Novor Cloud. Retrieved from [Link]

-

Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. (1984). Journal of Chromatography A, 284, 143-152. Retrieved from [Link]

-

Method for the determination of the amino acid sequence in peptides. (1950). ScienceOpen. Retrieved from [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-264). Humana Press. Retrieved from [Link]

-

Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. (2022). Scientific Reports, 12(1), 9109. Retrieved from [Link]

-

Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. (2000). Proceedings of the National Academy of Sciences, 97(13), 7270-7275. Retrieved from [Link]

-

Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Kaczmarek, K. (2013). New method of peptide cleavage based on Edman degradation. Molecular Diversity, 17(4), 605-611. Retrieved from [Link]

-

Jones, P. (2018, June 17). Principles and Influencing Factors of Edman Sequencing. Medium. Retrieved from [Link]

-

Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

New method of peptide cleavage based on Edman degradation. (2013). ResearchGate. Retrieved from [Link]

-

26.6 Peptide Sequencing: The Edman Degradation. (n.d.). OpenStax. Retrieved from [Link]

-

Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Kaczmarek, K. (2013). New method of peptide cleavage based on Edman degradation. Molecular Diversity, 17(4), 605-611. Retrieved from [Link]

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Retrieved from [Link]

-

Niall, H. D. (1973). Protein and Peptide Sequencing by Automated Edman Degradation. In Methods in Enzymology (Vol. 27, pp. 942-1010). Academic Press. Retrieved from [Link]

-

Sequencing program of the Edman procedure for the autoanalyzer. (n.d.). ResearchGate. Retrieved from [Link]

-

analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

-

Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. (2015). Medical Laboratory Journal, 9(1), 1-8. Retrieved from [Link]

-

Bures, E. J., Nika, H., Chow, D. T., Morrison, H. D., Hess, D., & Aebersold, R. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364-372. Retrieved from [Link]

-

Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega, 7(4), 3228-3237. Retrieved from [Link]

-

Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

-

A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2020). Bioconjugate Chemistry, 31(2), 238-242. Retrieved from [Link]

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. ehu.eus [ehu.eus]

- 3. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Method for Determination of the Amino Acid Sequence [research.amanote.com]

- 5. Method for the determination of the amino acid sequence in peptides – ScienceOpen [scienceopen.com]

- 6. mtoz-biolabs.com [mtoz-biolabs.com]

- 7. mtoz-biolabs.com [mtoz-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. rapidnovor.com [rapidnovor.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. cib.csic.es [cib.csic.es]

- 17. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 20. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 22. chemimpex.com [chemimpex.com]

- 23. novor.cloud [novor.cloud]

- 24. medium.com [medium.com]

An In-depth Technical Guide to the Role of Phenylthiohydantoin-Tryptophan in Edman Degradation

Executive Summary

The Edman degradation, a cornerstone of protein sequencing, provides a stepwise method for determining the N-terminal amino acid sequence of peptides and proteins.[1] While robust for most amino acids, the identification of tryptophan presents unique and significant challenges that can compromise sequencing accuracy. The inherent chemical lability of the tryptophan indole side chain under the acidic conditions of the Edman chemistry leads to degradation, low recovery yields, and the formation of refractory derivatives that can halt sequencing altogether.[2][3] Furthermore, its phenylthiohydantoin (PTH) derivative frequently co-elutes with reaction byproducts during standard HPLC analysis, leading to ambiguous or incorrect assignments.[3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the complexities associated with Phenylthiohydantoin-tryptophan (PTH-Trp). We will dissect the chemical causality behind its instability, detail the primary analytical hurdles, and present field-proven protocols and strategies for its unambiguous identification. By moving beyond a simple recitation of steps to explain the underlying mechanisms, this guide serves as a self-validating system for troubleshooting and optimizing N-terminal sequencing workflows involving tryptophan residues.

The Foundational Chemistry of Edman Degradation

Developed by Pehr Edman, this sequencing method relies on a three-stage cyclical process that labels, cleaves, and identifies the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[1][4] This elegant, stepwise removal is the key to its power. The process is now highly automated, allowing for the reliable sequencing of up to 30-50 residues from picomolar amounts of a sample.[4][5]

The core reaction proceeds in three distinct phases within each cycle:

-

Coupling: Under mildly alkaline conditions (pH 8-9), the Edman reagent, phenyl isothiocyanate (PITC), reacts with the uncharged N-terminal α-amino group of the peptide. This forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[4][6] The basic environment is crucial to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the PITC.[6]

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the PTC group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond, forming a five-membered ring. This intramolecular cyclization cleaves the first peptide bond, releasing the N-terminal residue as an anilinothiazolinone (ATZ) amino acid derivative and the original peptide, now shortened by one residue.[5][7]

-

Conversion & Identification: The ATZ-amino acid is unstable. It is selectively extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid derivative through treatment with aqueous acid.[4][5] This stable PTH-amino acid is then injected into an HPLC system for identification by comparing its retention time against known standards.[8][9] The shortened peptide is then ready for the next cycle.

Caption: Potential degradation pathways for PTH-Tryptophan.

Analytical Challenges in PTH-Tryptophan Identification

Even if the PTH-Trp derivative forms and survives the chemical steps, its unambiguous identification by HPLC is not guaranteed. The primary analytical challenge is chromatographic interference from a common reaction byproduct.

Co-elution with Diphenylurea (DPU)

Diphenylurea (DPU) is a byproduct generated during the Edman degradation process from the reaction of any residual aniline (a PITC breakdown product) with PITC. Unfortunately, under many standard reverse-phase HPLC protocols, PTH-Trp and DPU have very similar retention times and may co-elute as a single peak. [3]This leads to a critical ambiguity: is the peak at the expected retention time tryptophan, DPU, or a mixture of both? This is especially problematic when sequencing at high sensitivity (picomole levels), where byproduct peaks can be significant relative to the signal from the PTH-amino acid. [3]

Caption: The analytical challenge of PTH-Trp and DPU co-elution.

Field-Proven Methodologies for Unambiguous Identification

Overcoming the challenges of PTH-Trp requires a combination of optimized chemistry and robust analytical methods. The goal is twofold: maximize the yield of stable PTH-Trp and ensure its chromatographic separation from interfering byproducts.

Optimized HPLC Separation

The most direct solution to the co-elution problem is to develop an HPLC method that resolves the PTH-Trp and DPU peaks. This is achievable with careful optimization of the reverse-phase gradient elution. [3]By modifying the gradient profile—specifically the rate of change of the organic mobile phase—sufficient separation can be achieved to allow for the correct and reproducible assignment of tryptophan, even at high sensitivities (e.g., 5 pmol). [3]

Experimental Protocol: Optimized HPLC Analysis for PTH-Trp

This protocol outlines a representative method for achieving baseline separation of all standard PTH-amino acids, with a particular focus on resolving PTH-Trp from DPU.

1. Instrumentation:

-

An automated protein sequencer with an on-line PTH analysis system (e.g., Applied Biosystems Model 477A or similar). [3] * Micro-gradient HPLC system with a narrow-bore C18 reverse-phase column.

2. Reagents & Mobile Phases:

-

Mobile Phase A: 3.5% Tetrahydrofuran (THF) in water with a suitable buffer system (e.g., acetate buffer adjusted to pH ~5.0).

-

Mobile Phase B: Acetonitrile.

-

PTH Amino Acid Standard Kit: Containing all 20 standard PTH-amino acids, for calibration.

-

Diphenylurea (DPU) Standard: For confirming the identity of the byproduct peak.

3. Chromatographic Method:

-

Column: C18 reverse-phase, 2.1 x 220 mm, 5 µm particle size.

-

Flow Rate: 200-250 µL/min.

-

Detection: UV detector at 269 nm.

-

Gradient Program: The key to success is a shallow, multi-step gradient. A hypothetical but effective program is detailed in Table 1.

Table 1: Example Optimized HPLC Gradient for PTH-Trp Separation

| Time (minutes) | % Mobile Phase B (Acetonitrile) | Curve | Notes |

| 0.0 | 10% | Linear | Initial conditions for sample injection. |

| 2.0 | 10% | Linear | Isocratic hold. |

| 15.0 | 40% | Linear | Shallow gradient through the region where PTH-Trp and DPU elute. |

| 25.0 | 60% | Linear | Elution of late-eluting PTH derivatives. |

| 27.0 | 90% | Linear | Column wash. |

| 30.0 | 90% | Linear | Hold for wash. |

| 31.0 | 10% | Linear | Return to initial conditions. |

| 35.0 | 10% | Linear | Column re-equilibration. |

4. Validation & Analysis:

-

First, inject the standard PTH-amino acid mix to determine the retention times for all residues, including Trp.

-

Second, inject a DPU standard to confirm its retention time relative to PTH-Trp under the optimized gradient.

-

During an actual sequencing run, the appearance of a peak at the calibrated retention time for PTH-Trp, clearly resolved from the DPU position, allows for its unambiguous assignment. [3]

Troubleshooting Guide: Tryptophan in Your Sequence

When encountering issues with tryptophan during Edman sequencing, a systematic approach is essential.

Table 2: Troubleshooting Matrix for PTH-Tryptophan Analysis

| Observed Problem | Potential Cause(s) | Recommended Action(s) |

| No Trp peak detected; sequence stops | N-terminal tryptophan has formed a refractory derivative via acid-catalyzed cyclization. [2] | Consider alternative fragmentation strategies (e.g., different protease) to generate a peptide where Trp is not N-terminal. Confirm protein identity with mass spectrometry. |

| Low or absent Trp peak; sequence continues | Oxidative degradation of the indole side chain during cleavage/conversion steps. | Ensure high-purity reagents and solvents. Consider adding radical scavengers to collection vials, though this is a non-standard modification. |

| Ambiguous peak at Trp retention time | Co-elution of PTH-Trp with Diphenylurea (DPU). [3] | Implement an optimized HPLC gradient to resolve the two peaks (See Section 4.1). Run a DPU standard to confirm its elution position. |

| Broad or tailing Trp peak | Secondary interactions of the indole ring with the HPLC column stationary phase. | Ensure mobile phase pH is optimal and consistent. Check column health and replace if necessary. |

Conclusion

The successful identification of Phenylthiohydantoin-tryptophan is a critical test of an Edman sequencing workflow's robustness. Its inherent instability and analytical complexity demand more than a standard protocol; they require a deep understanding of the underlying chemistry. By recognizing the susceptibility of the indole ring to acid-catalyzed degradation and by implementing a validated, high-resolution HPLC method capable of separating PTH-Trp from byproduct contaminants like DPU, researchers can overcome these challenges. This guide provides the foundational knowledge and practical strategies to ensure the accurate and reliable sequencing of tryptophan-containing proteins, thereby maintaining the integrity of crucial structural data in research and biopharmaceutical development.

References

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

-

Switzer, M. E., & Chaney, W. G. (1985). An amino-terminal tryptophan derivative which is refractory to Edman degradation. Analytical Biochemistry, 147(2), 331-335. Retrieved from [Link]

-

Ji, J. A., et al. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of Pharmaceutical Sciences, 98(12), 4485-4500. Retrieved from [Link]

-

Melo, E. N., et al. (2009). Structure-function Relationship Studies of PTH(1-11) Analogues Containing D-amino Acids. Journal of Medicinal Chemistry, 52(11), 3521-3526. Retrieved from [Link]

-

Tarr, G. E. (1988). A method for the unambiguous identification of tryptophan in automated protein sequence analysis. Analytical Biochemistry, 175(1), 143-148. Retrieved from [Link]

-

ABRF Edman Sequencing Research Group. (2004). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. Retrieved from [Link]

-

TSI Journals. (2022, January 28). Modeling the Mechanisms and Stabilization of Methionine, Tryptophan and Histidine Oxidation in PTH. Retrieved from [Link]

-

Fales, H. M., et al. (1971). Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Analytical Biochemistry, 43(1), 288-299. Retrieved from [Link]

-

Keutmann, H. T., et al. (1978). Complete amino acid sequence of human parathyroid hormone. Biochemistry, 17(26), 5723-5729. Retrieved from [Link]

-

McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Niall, H. D., et al. (1974). The Amino-Acid Sequence of the Amino-Terminal 37 Residues of Human Parathyroid Hormone. Proceedings of the National Academy of Sciences, 71(2), 384-388. Retrieved from [Link]

-

Choi, H., & Kim, Y. (2000). Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids. Journal of Chromatography A, 881(1-2), 173-180. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. Retrieved from [Link]

-

ResearchGate. (2009). Methionine, Tryptophan, and Histidine Oxidation in a Model Protein, PTH: Mechanisms and Stabilization. Request PDF. Retrieved from [Link]

-

Lane, A. N., & Phillips, R. S. (1998). Proton Transfer and Carbon−Carbon Bond Cleavage in the Elimination of Indole Catalyzed by Escherichia coli Tryptophan Indole-Lyase. Journal of the American Chemical Society, 120(44), 11348-11357. Retrieved from [Link]

-

Wu, G., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2019, 133-143. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins. Retrieved from [Link]

-

Nemes, A., et al. (2021). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Biomedical Chromatography, 35(11), e5196. Retrieved from [Link]

-

Springer Link. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Grant, G. A. (1992). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in Molecular Biology, 11, 233-243. Retrieved from [Link]

-

Phillips, R. S. (1989). Mechanism of tryptophan indole-lyase: Insights from pre-steady-state kinetics and substrate and solvent isotope effects. Retrieved from [Link]

-

Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 794. Retrieved from [Link]

-

PENS Channel. (2022, January 13). Amino Acid Sequencing - Edman Degradation (Part 1). YouTube. Retrieved from [Link]

-

ResearchGate. (2004). Determination of tryptophan by high-performance liquid chromatography of alkaline hydrolysates with spectrophotometric detection. Request PDF. Retrieved from [Link]

-

Davis, K. M., et al. (2021). Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme. Nature, 595(7868), 600-605. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

-

Herve, C., et al. (2003). HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously. Advances in Experimental Medicine and Biology, 527, 695-704. Retrieved from [Link]

-

Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2016, 8952520. Retrieved from [Link]

-

ABRF Edman Sequencing Research Group. (2005). ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Retrieved from [Link]

-

Scilit. (n.d.). The Amino-Acid Sequence of the Amino-Terminal 37 Residues of Human Parathyroid Hormone. Retrieved from [Link]

-

Wu, G. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2020). The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence. Retrieved from [Link]

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. An amino-terminal tryptophan derivative which is refractory to Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A method for the unambiguous identification of tryptophan in automated protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]